molecular formula C17H19NO2S B6417763 4-phenyl-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide CAS No. 1058259-09-8

4-phenyl-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide

Cat. No. B6417763
CAS RN: 1058259-09-8
M. Wt: 301.4 g/mol
InChI Key: UMQOIGSDXDECAA-UHFFFAOYSA-N
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Description

4-Phenyl-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide, also known as 4-Phenylthio-N-methyl-4-oxoazetidine-3-carboxamide, is a synthetic organic compound with a molecular formula of C10H10N2O2S. It is a white crystalline solid with a melting point of 78-79°C and a boiling point of 209-210°C. It is soluble in ethanol, methanol, and acetone. It is an important intermediate that is used in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties . These include:

Material Science

Thiophene derivatives are utilized in industrial chemistry and material science . They play a vital role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) .

Corrosion Inhibitors

Thiophene derivatives are used as corrosion inhibitors in industrial chemistry .

Organic Field-Effect Transistors (OFETs)

Thiophene-mediated molecules have a prominent role in the development of organic field-effect transistors (OFETs) .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .

Electrochromic Devices

Conductive polymers (CPs) containing thiophene units are promising candidates for advanced technological applications in electrochromic devices (ECDs) .

Automotive Rear-View Mirrors

Thiophene-based CPs are used in automotive rear-view mirrors .

Architectural Energy-Saving Windows

Thiophene-based CPs are used in architectural energy-saving windows .

properties

IUPAC Name

4-phenyl-N-(thiophen-3-ylmethyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c19-16(18-12-14-6-11-21-13-14)17(7-9-20-10-8-17)15-4-2-1-3-5-15/h1-6,11,13H,7-10,12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQOIGSDXDECAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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